molecular formula C14H10ClIO B065419 2-(2-Chlorophenyl)-4'-iodoacetophenone CAS No. 187617-06-7

2-(2-Chlorophenyl)-4'-iodoacetophenone

Cat. No. B065419
CAS RN: 187617-06-7
M. Wt: 356.58 g/mol
InChI Key: GGVAYPSSRZMYSJ-UHFFFAOYSA-N
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Description

"2-(2-Chlorophenyl)-4'-iodoacetophenone" is a chemical compound with interest in various fields due to its halogenated structure. While specific studies on this compound are rare, investigations into related halogenated acetophenones provide insights into their chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds involves various strategies including acetylation, methylation, Fries rearrangement, Grignard reaction, and Sandmeyer reaction, leading to different acetophenone derivatives with yields varying from moderate to high (Teng Da-wei, 2011).

Molecular Structure Analysis

Spectral techniques like FT-IR, FT-Raman, and NMR have been used to analyze the structure of chloro- and bromo-acetophenones, identifying significant shifts and alterations due to halogen presence which can be applied to understand "2-(2-Chlorophenyl)-4'-iodoacetophenone" (S. Ramalingam et al., 2011).

Chemical Reactions and Properties

Halogenated acetophenones participate in various chemical reactions including nucleophilic addition and oxidation processes. They exhibit unique reactivity due to the presence of electron-withdrawing halogen atoms affecting the carbonyl group's behavior (Laijun Zhang et al., 2006).

Physical Properties Analysis

The physical properties such as melting and boiling points, solubility, and crystalline structure of halogenated acetophenones significantly depend on the halogen atoms present. For example, different packing modes and interactions are observed in p-haloacetophenones due to varying halogen atoms (D. Britton & W. Brennessel, 2004).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other chemical agents can be influenced by halogen substituents. The presence of chlorine and iodine in acetophenones impacts their electron distribution, reactivity patterns, and interaction with nucleophiles (P. Pouzet et al., 1998).

Scientific Research Applications

Photodegradation of Chlorophenols

  • Photodegradation Mechanism : Chlorophenols, such as 2-chlorophenol, undergo photodegradation with specific mechanisms based on their position on the ring and whether they are in molecular or anionic form. This leads to transformation into compounds like pyrocatechol or cyclopentadienic acid, which dimerizes through a Diels-Alder reaction (Boule, Guyon, & Lemaire, 1982).

  • Copper-Doped Titanium Dioxide Catalysis : The photocatalytic degradation of chlorophenols like 2-chlorophenol can be enhanced using copper-doped titanium dioxide, which shows significant visible light activity. This method can lead to complete removal of chlorophenols under certain conditions (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Environmental Impact

  • Environmental Photochemistry : The environmental impact of chlorophenols includes their transformation into xenobiotics such as chlorobiphenyldiols through photolysis in cold ecosystems. This process can occur in natural environments and contribute to the presence of toxic compounds (Klánová, Klán, Nosek, & Holoubek, 2003).

Chemical Analysis and Synthesis

  • Molecular Structure Analysis : Studies on compounds structurally related to 2-(2-Chlorophenyl)-4'-iodoacetophenone, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provide insights into their molecular structure, stability, and electronic properties. This information is crucial for understanding their chemical behavior and potential applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Medical Imaging Applications

  • Medical Imaging : The use of radioiodinated analogs of chlorophenyl compounds, similar in structure to 2-(2-Chlorophenyl)-4'-iodoacetophenone, has been explored in medical imaging, particularly in targeting adrenal tissue (Counsell, Ranade, Pocha, Willette, & Diguilio, 1968).

  • Photocatalysis and Degradation Pathways : Studies on the photocatalytic degradation of chlorophenols have revealed different reaction paths and efficiencies, which are crucial in understanding the environmental fate of these compounds (Bertelli & Selli, 2006).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVAYPSSRZMYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598407
Record name 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4'-iodoacetophenone

CAS RN

187617-06-7
Record name 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from α,2-dichlorotoluene and O,N-dimethyl-4-iodobenzenehydroxamic acid (see Preparation 30) by a similar method to that of Preparation 20(i) as a colourless solid, m.p. 105-106° C., which was characterised by 1H-N.M.R. spectroscopy.
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